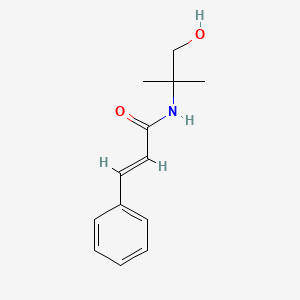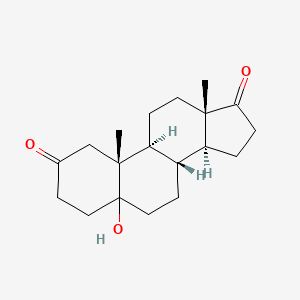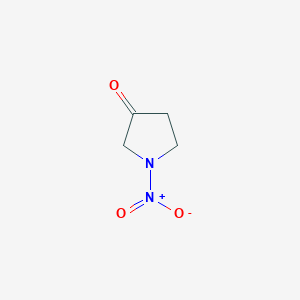
3-Pyrrolidinone,1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinone,1-nitro- is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinone,1-nitro- typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective access to the pyrrolidinone ring . Another approach involves the reduction of chiral bicyclic lactams, which can be prepared from ®-phenylglycinol using triethylsilane and titanium tetrachloride .
Industrial Production Methods
Industrial production of 3-Pyrrolidinone,1-nitro- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinone,1-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitro group and the lactam ring, which provide reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 3-Pyrrolidinone,1-nitro-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-Pyrrolidinone,1-nitro- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinone,1-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function . The lactam ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity to the target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar biological activities but lacking the nitro group.
Uniqueness
3-Pyrrolidinone,1-nitro- is unique due to the presence of both the nitro group and the lactam ring, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and potential therapeutic applications .
Propiedades
Fórmula molecular |
C4H6N2O3 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
1-nitropyrrolidin-3-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-1-2-5(3-4)6(8)9/h1-3H2 |
Clave InChI |
FIAGVLMDYNADJI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


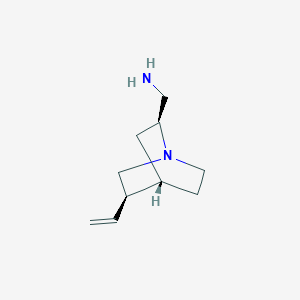
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
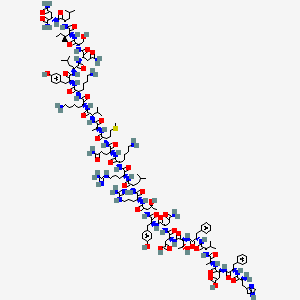
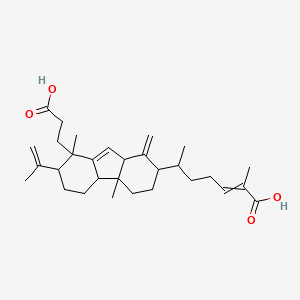

![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
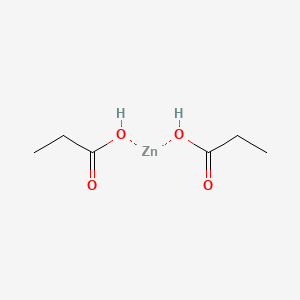
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
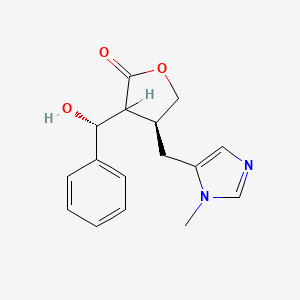
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
